molecular formula C32H36N6O12 B6347093 Mca-Ala-Pro-Lys(Dnp)-OH CAS No. 305336-82-7

Mca-Ala-Pro-Lys(Dnp)-OH

Cat. No.: B6347093
CAS No.: 305336-82-7
M. Wt: 696.7 g/mol
InChI Key: INOZJECNSBDPGT-WDNCENIBSA-N
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Description

Mca-Ala-Pro-Lys(Dnp)-OH (CAS: 305336-82-7) is a fluorogenic substrate widely used to measure angiotensin-converting enzyme 2 (ACE2) activity. Its molecular formula is C₃₂H₃₆N₆O₁₂, with a molecular weight of 696.66 g/mol . Structurally, it consists of a 7-methoxycoumarin-4-yl (Mca) fluorophore at the N-terminus and a 2,4-dinitrophenyl (Dnp) quencher linked to the lysine residue. This design enables fluorescence resonance energy transfer (FRET), where cleavage of the peptide bond between proline and lysine by ACE2 releases the Mca group, generating a detectable fluorescence signal (λex = 320 nm, λem = 400–430 nm) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Ala-Pro-Lys(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (Lys) to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids (Pro and Ala) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced through specific chemical reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. Quality control measures, including mass spectrometry and HPLC, are used to verify the identity and purity of the compound .

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

The compound undergoes site-specific proteolytic cleavage at the Pro-Lys bond when exposed to ACE2. This reaction separates the 7-methoxycoumarin-4-yl (Mca) fluorophore from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a measurable increase in fluorescence intensity .

Key Features:

  • Enzyme Specificity : ACE2 cleaves Mca-Ala-Pro-Lys(Dnp)-OH with high specificity, though minor hydrolysis by other peptidases (e.g., neprilysin) has been observed under non-optimized conditions .

  • Fluorescence Activation : The quantum yield of Mca increases from near-zero (quenched state) to >50% post-cleavage, enabling real-time monitoring of enzymatic activity .

Table 1: Optimal Assay Conditions for ACE2-Mediated Hydrolysis

ParameterValueSource
Buffer50 mM MES, 300 mM NaCl
pH6.5 (enhances rodent ACE2 activity)
Substrate Concentration10 µM
Zn²⁺ Cofactor10 µM ZnCl₂
Temperature37°C

Kinetic Parameters:

  • Human ACE2 :

    • KmK_m: 20.5 µM

    • VmaxV_{max}: 6,116 RFU/min

  • Mouse ACE2 :

    • KmK_m: 9.95 µM

    • VmaxV_{max}: 5,800 RFU/min

Inhibitor Sensitivity

The reaction is competitively inhibited by DX600 (a hexapeptide ACE2 inhibitor) and MLN-4760 . Key findings include:

  • pH-Dependent Inhibition : At pH 6.5, 10 µM DX600 inhibits >97% of rodent ACE2 activity, compared to <75% inhibition at pH 7.5 .

  • Human vs. Rodent ACE2 : Human ACE2 exhibits higher sensitivity to DX600 (IC50IC_{50}: 0.16 µM) than mouse (IC50IC_{50}: 3.45 µM) or rat (IC50IC_{50}: 2.50 µM) .

Table 2: Substrate Specificity Across Enzymes

SubstrateEnzyme TargetCleavage SiteKmK_m (µM)
This compoundACE2Pro-Lys20.5
Mca-YVADAPK(Dnp)-OHACE2/ICE*Pro-Lys/Ala-Asp28.3
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OHACE/NEPMultiple25.0

*ICE: Interleukin-1β-converting enzyme .

Stability and Environmental Factors

  • pH Sensitivity : Hydrolysis rates increase by 300% when pH drops from 7.5 to 6.5 .

  • Thermal Stability : Stable at 4°C for >6 months in lyophilized form; reconstituted solutions degrade within 48 hours .

Limitations and Mitigation

  • Non-Specific Hydrolysis : Add peptidase inhibitors (e.g., phosphoramidon) to reduce interference from non-target enzymes .

  • Fluorescence Quenching : Avoid exposure to light or heavy metal contaminants to prevent false-negative results .

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Mca-Ala-Pro-Lys(Dnp)-OH is utilized as a building block in peptide synthesis. It plays a crucial role in creating peptides that are essential for drug development and biological research .
  • Drug Delivery Systems
    • The compound's structure facilitates the development of targeted drug delivery systems. This enhances the therapeutic efficacy of drugs while minimizing side effects by allowing for specific targeting of drug action .
  • Bioconjugation
    • This compound is employed in bioconjugation processes, linking with antibodies or enzymes to create more effective diagnostic tools or treatments. This application is particularly relevant in the development of targeted therapies .
  • Cancer Therapy Research
    • The compound is being explored for its potential to improve the delivery of chemotherapeutic agents directly to tumor cells. By enhancing the specificity of drug delivery, it aims to increase treatment efficacy while reducing systemic toxicity .
  • Fluorescent Labeling
    • This compound is used for fluorescent labeling in various biological assays. This capability allows researchers to visualize and track cellular processes in real-time, providing insights into cellular dynamics and interactions .
  • Enzyme Kinetics Studies
    • The compound serves as a substrate for angiotensin-converting enzyme 2 (ACE2), making it valuable for studying enzyme kinetics and the renin-angiotensin system. It helps measure the activity of proteases and peptidases, providing critical data for biochemical research .

Case Study 1: Monitoring ACE2 Activity

A study utilized this compound to monitor ACE2 activity in various biological samples such as plasma, urine, heart, and lungs. The increase in fluorescence upon cleavage by ACE2 allowed researchers to quantify enzyme activity effectively, demonstrating its application in understanding cardiovascular diseases .

Case Study 2: Targeting Cancer Cells

Research focused on using this compound to enhance the delivery of chemotherapeutic agents directly to cancer cells. By conjugating this compound with anticancer drugs, studies showed improved localization and reduced side effects compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of Mca-Ala-Pro-Lys(Dnp)-OH involves the enzymatic cleavage of the Pro-Lys bond by target enzymes such as ACE2. The cleavage separates the Mca and Dnp groups, resulting in an increase in fluorescence. This fluorescence change is used to measure enzyme activity and to screen for enzyme inhibitors. The molecular targets are the active sites of proteases and peptidases, and the pathways involved include the renin-angiotensin system .

Comparison with Similar Compounds

Key Advantages :

  • High specificity for ACE2, with negligible cross-reactivity with ACE or other proteases like caspase-1 and meprin-α .
  • Linear detection range up to 24 hours .
  • Compatibility with diverse biological samples, including human and murine models .

Table 1: Structural and Functional Comparison

Substrate Name Target Enzyme Sequence Fluorophore/Quencher λex/λem (nm) Key Applications Specificity Validation
Mca-Ala-Pro-Lys(Dnp)-OH ACE2 This compound Mca/Dnp 320/400–430 ACE2 activity in tissues, COVID-19 Inhibitors: MLN4760, DX600
Abz-Phe-Arg-Lys(Dnp)-Pro-OH ACE Abz-Phe-Arg-Lys(Dnp)-Pro Abz/Dnp 320/420 ACE activity in serum Inhibitors: Lisinopril
Mca-YVADAPK(Dnp)-OH Caspase-1 Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp) Mca/Dnp 320/405 Apoptosis studies Specific to caspase-1
Abz-Ser-Pro-Tyr(3NO₂)-OH ACE2 Abz-Ser-Pro-Tyr(3NO₂)-OH Abz/Tyr(3NO₂) 320/420 Selective ACE2 activity in cell lysates Limited validation

Table 2: Kinetic and Practical Parameters

Substrate Name Km (μM) Vmax (pmol/min/μg) Detection Limit Assay Buffer Conditions
This compound N/A >650 0.1–100 ng ACE2 Tris-HCl (pH 7.4–7.5), ZnCl₂
Abz-Phe-Arg-Lys(Dnp)-Pro-OH N/A Not reported Not reported Tris-HCl (pH 7.4)
Mca-YVADAPK(Dnp)-OH ~10 Not reported 10–100 nM caspase-1 HEPES (pH 7.4), DTT

Key Differentiators :

Specificity: this compound is ACE2-specific, unlike Abz-Phe-Arg-Lys(Dnp)-Pro-OH (ACE-specific) or Mca-YVADAPK(Dnp)-OH (caspase-1-specific). Cross-reactivity tests with inhibitors (e.g., MLN4760 for ACE2, lisinopril for ACE) confirm selectivity .

Sensitivity :

  • This compound detects ACE2 activity at concentrations as low as 0.1 ng in serum, outperforming alternatives in low-abundance samples .

Assay Flexibility :

  • Compatible with Tris-HCl (pH 7.4–7.5) and MES (pH 6.5) buffers, accommodating diverse experimental setups .

Research Impact :

  • Central to COVID-19 studies (e.g., ACE2/ACE imbalance in severe cases ), whereas Mca-YVADAPK(Dnp)-OH is niche to apoptosis research .

Limitations and Considerations

  • Protease Interference: Requires co-incubation with protease inhibitors (e.g., captopril, bestatin) to block ACE or aminopeptidases .
  • Buffer Optimization : Activity varies with pH and ionic strength; Zn²⁺ is critical for ACE2 stability .
  • Cost: Higher price (~$2900/25 mg) compared to non-fluorescent substrates .

Biological Activity

Mca-Ala-Pro-Lys(Dnp)-OH is a fluorogenic peptide substrate primarily utilized to study the activity of angiotensin-converting enzyme 2 (ACE2). This compound plays a significant role in biochemical assays, particularly in the context of the renin-angiotensin system (RAS). This article will explore the biological activity of this compound, including its mechanism of action, biochemical properties, and research applications.

Primary Target : The main target of this compound is ACE2, a zinc-dependent carboxypeptidase that converts angiotensin II (Ang1-8) to angiotensin 1-7 (Ang1-7), thereby modulating blood pressure and fluid balance.

Mode of Action : As a fluorogenic substrate, this compound is cleaved by ACE2 at the Pro-Lys bond. This cleavage results in the separation of the fluorescent group (Mca) from the quencher (Dnp), leading to an increase in fluorescence intensity, which can be quantitatively measured. This property makes it an effective tool for monitoring ACE2 activity in various biological samples .

This compound exhibits several key biochemical properties:

  • Fluorescence Characteristics : The compound has a high fluorescence quantum yield when cleaved, making it suitable for real-time monitoring of enzyme activity. The excitation and emission wavelengths are typically set at 328 nm and 393 nm, respectively .
  • Enzymatic Specificity : It is specifically designed for ACE2 but can also be hydrolyzed by other peptidases. The specificity can vary based on experimental conditions such as pH and ionic strength .
  • Stability and Environmental Factors : The stability of this compound is influenced by environmental conditions. For instance, the presence of peptidase inhibitors can affect its cleavage efficiency, which is crucial for accurate measurement in assays.

Research Applications

This compound has diverse applications across various fields:

  • Enzyme Kinetics : It is widely used to study the kinetics of ACE2 and other proteolytic enzymes, providing insights into their activity under different physiological conditions .
  • Renin-Angiotensin System Studies : Researchers utilize this compound to explore the role of ACE2 in cardiovascular health and disease, particularly regarding hypertension and heart failure .
  • Drug Discovery : In pharmaceutical research, this compound serves as a screening tool for potential ACE2 inhibitors, aiding in the development of therapeutic agents targeting RAS .

Case Studies

  • ACE2 Activity Measurement : In a study assessing ACE2 activity in mouse tissues, researchers optimized conditions using this compound at pH 6.5. The results demonstrated robust detection of ACE2 activity with high sensitivity to inhibition by specific compounds .
  • Fluorogenic Assays : Another investigation utilized this compound to measure peptidase activity in various biological samples. The increase in fluorescence was directly correlated with enzyme activity, confirming its utility as a reliable substrate for continuous assays .

Q & A

Basic Research Questions

Q. What is the primary biochemical function of Mca-Ala-Pro-Lys(Dnp)-OH in enzymatic assays?

this compound is a fluorogenic substrate designed to measure angiotensin-converting enzyme 2 (ACE2) activity. The compound contains a 7-Methoxycoumarin-4-yl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher. ACE2 cleaves the peptide bond between Pro and Lys(Dnp), releasing the quencher and generating a detectable fluorescence signal at 310–420 nm (excitation/emission) . This method is widely used to quantify ACE2 activity in tissues like lung, heart, and urine .

Q. How should researchers prepare and store this compound for optimal stability?

The compound is typically stored as a lyophilized powder at –20°C. For reconstitution, dissolve in DMSO or 10% ammonium hydroxide (2 mg/mL) to avoid aggregation. Stability tests indicate no significant degradation over 6 months when stored in aliquots under inert gas . Pre-warm to room temperature before use to ensure consistent fluorescence signals.

Q. What are the standard protocols for detecting ACE2 activity using this substrate?

  • Homogenate preparation : Dilute tissue homogenates 1:10 in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors .
  • Inhibition controls : Pre-incubate samples with 10 µM MLN-4760 (ACE2-specific inhibitor) or 50 µg/mL lisinopril (ACE inhibitor) to confirm substrate specificity .
  • Assay conditions : Mix 45 µL homogenate with 5 µL substrate (final concentration: 20 µM). Monitor fluorescence at 320/420 nm (λex/λem) for 30–60 minutes at 37°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ACE2 activity measurements across studies using this substrate?

Q. How does this compound compare to alternative ACE2 substrates (e.g., Abz-Ser-Pro-Tyr(3NO2)-OH)?

  • Specificity : this compound is selective for ACE2 over ACE (≤5% cross-reactivity) , whereas Abz-Ser-Pro-Tyr(3NO2)-OH may exhibit higher affinity for ACE2 homologs .
  • Sensitivity : The Mca/Dnp pair provides a 10-fold higher signal-to-background ratio than Abz/Tyr(3NO2) in lung homogenates .
  • Cost-effectiveness : this compound is commercially available at ≥95% purity, reducing synthesis costs for large-scale studies .

Properties

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZJECNSBDPGT-WDNCENIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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